3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with ethoxy, fluorophenyl, and phenyl groups
Preparation Methods
The synthesis of 3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-ethoxy-3-fluorophenyl precursor, which is then subjected to a series of reactions to introduce the pyrazole ring and the aldehyde group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
4-ethoxy-3-fluorophenylboronic acid: This compound shares the ethoxy and fluorophenyl groups but differs in its boronic acid functionality.
Henagliflozin: Although structurally different, it contains a similar fluorophenyl group and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-2-23-17-9-8-13(10-16(17)19)18-14(12-22)11-21(20-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCQLKJHRHIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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